Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester
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Overview
Description
Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester is a complex organic compound that belongs to the class of benzoic acid derivatives This compound is characterized by the presence of a phthalazine moiety attached to the benzoic acid structure through an oxygen atom, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 1-chlorophthalazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(1-phthalazinyloxy)-: Similar structure but lacks the methyl ester group.
Benzoic acid, 4-(1-phthalazinyloxy)-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
Benzoic acid, 4-(1-phthalazinyloxy)-, propyl ester: Similar structure with a propyl ester group.
Uniqueness
Benzoic acid, 4-(1-phthalazinyloxy)-, methyl ester is unique due to its specific ester functional group, which influences its reactivity and biological activity. The presence of the methyl ester group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
CAS No. |
149365-45-7 |
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Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 4-phthalazin-1-yloxybenzoate |
InChI |
InChI=1S/C16H12N2O3/c1-20-16(19)11-6-8-13(9-7-11)21-15-14-5-3-2-4-12(14)10-17-18-15/h2-10H,1H3 |
InChI Key |
FZRKDVZNJHDPOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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